Antifungal Potency Against Drug-Resistant Candida
While the exact target compound's MIC data was not found, strong class-level evidence demonstrates the critical importance of the 2,4-difluorophenyl-isoxazole core. In a series of antifungal tetrazoles, compound 10h, which contains the 2,4-difluorophenyl group and an isoxazole moiety, displayed outstanding activity against fluconazole-resistant Candida species, including C. auris, with MIC values ≤0.008 μg/mL [1]. This potency far exceeds that of fluconazole and underscores the value of this specific structural motif for overcoming drug resistance. The compound was also superior to fluconazole (FLC) in inhibiting filamentation of FLC-resistant C. albicans 103 [1].
| Evidence Dimension | Antifungal activity (MIC) against fluconazole-resistant C. albicans, C. glabrata, and C. auris |
|---|---|
| Target Compound Data | Compound 10h (contains 2,4-difluorophenyl-isoxazole motif): MIC ≤ 0.008 μg/mL |
| Comparator Or Baseline | Fluconazole (FLC): MIC not provided for these resistant strains, but is implied to be much higher (less active). |
| Quantified Difference | Compound 10h shows potent activity (MIC ≤0.008 μg/mL) against fluconazole-resistant strains where FLC is ineffective. |
| Conditions | In vitro antifungal assay against fluconazole-resistant isolates of C. albicans (103), C. glabrata (537), and C. auris (922). |
Why This Matters
This class-level evidence strongly suggests that the 2,4-difluorophenyl-isoxazole motif is a privileged structure for developing next-generation antifungals to combat the rising threat of multi-drug resistant Candida species, particularly C. auris.
- [1] Ni T, et al. Design, synthesis, and evaluation of novel tetrazoles featuring isoxazole moiety as highly selective antifungal agents. Eur J Med Chem. 2023 Jan 15;246:115007. doi: 10.1016/j.ejmech.2022.115007. PMID: 36502579. View Source
